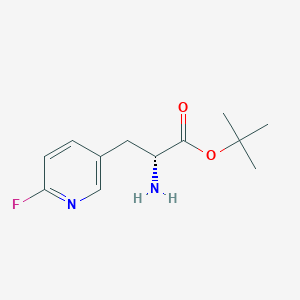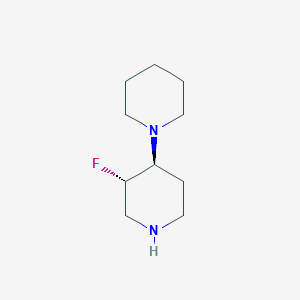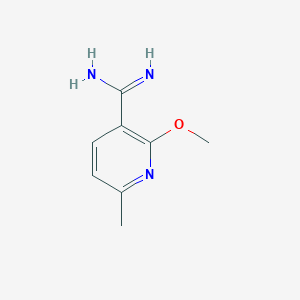
2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are widely used in various industrial applications. This compound is characterized by its unique structure, which includes a butyl group, a hydroxyl group, and a methoxy group attached to the anthracene-9,10-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene derivatives.
Functionalization: Introduction of the butyl group, hydroxyl group, and methoxy group through various chemical reactions.
Cyclization: Formation of the anthracene-9,10-dione core through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity. The process may include:
Catalytic Reactions: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced anthraquinone derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted anthraquinones, which may have different biological and chemical properties.
Applications De Recherche Scientifique
2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hydroxy-8-methoxyanthracene-9,10-dione
- 2-Methylanthraquinone
- 1-Hydroxy-3-methoxy-9,10-anthraquinone
Uniqueness
2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione is unique due to the presence of the butyl group, which may confer distinct chemical and biological properties compared to other anthraquinones. This structural variation can influence its reactivity, solubility, and interaction with biological targets.
Propriétés
Numéro CAS |
139582-75-5 |
|---|---|
Formule moléculaire |
C19H18O4 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
2-butyl-1-hydroxy-8-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O4/c1-3-4-6-11-9-10-13-16(17(11)20)19(22)15-12(18(13)21)7-5-8-14(15)23-2/h5,7-10,20H,3-4,6H2,1-2H3 |
Clé InChI |
ALEUMQALMLKRIK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
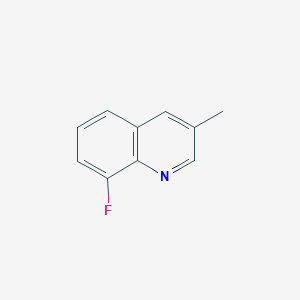
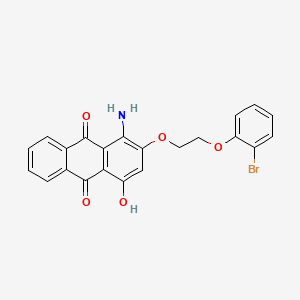
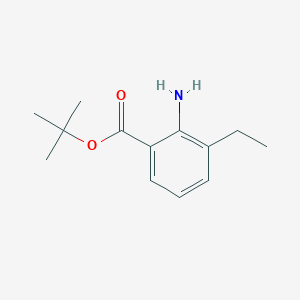
![Benzyl5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13125085.png)

![2-Bromo-6,7-dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13125098.png)
